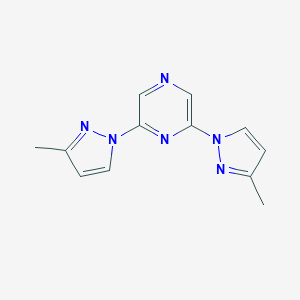
Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)- is a heterocyclic compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is commonly known as BMH-21 and has been synthesized using different methods.
Wirkmechanismus
BMH-21 exerts its anti-cancer effects by selectively inducing DNA damage in cancer cells. This is achieved by inhibiting the activity of a protein called RAD52, which is involved in DNA repair. Inhibition of RAD52 leads to the accumulation of DNA damage, ultimately resulting in cell cycle arrest and cell death. BMH-21 has also been shown to inhibit the activity of another protein called PARP1, which is involved in DNA repair and cell survival.
Biochemische Und Physiologische Effekte
BMH-21 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BMH-21 has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapies with fewer side effects than traditional chemotherapy. However, one of the limitations of BMH-21 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BMH-21. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of BMH-21. Another area of research is the investigation of BMH-21's potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BMH-21 and to identify any potential side effects. Finally, BMH-21 could be investigated for its potential use in combination therapies with other anti-cancer agents.
Synthesemethoden
The synthesis of BMH-21 has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-1H-pyrazole with 2,6-dichloropyrazine in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield BMH-21. Another method involves the reaction of 2,6-dichloropyrazine with 3-methyl-1H-pyrazole in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
BMH-21 has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit the proliferation of cancer cells by inducing DNA damage and cell cycle arrest. BMH-21 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anti-cancer properties, BMH-21 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
612820-39-0 |
|---|---|
Produktname |
Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)- |
Molekularformel |
C12H12N6 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2,6-bis(3-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C12H12N6/c1-9-3-5-17(15-9)11-7-13-8-12(14-11)18-6-4-10(2)16-18/h3-8H,1-2H3 |
InChI-Schlüssel |
SXJRQAPLRWJUCQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CN=CC(=N2)N3C=CC(=N3)C |
Kanonische SMILES |
CC1=NN(C=C1)C2=CN=CC(=N2)N3C=CC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



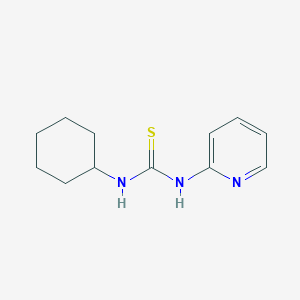
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
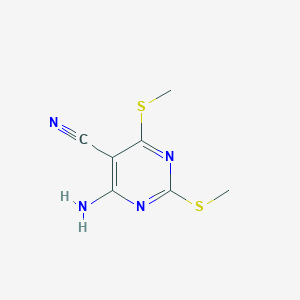
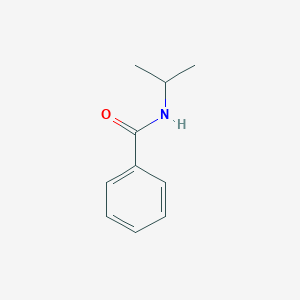
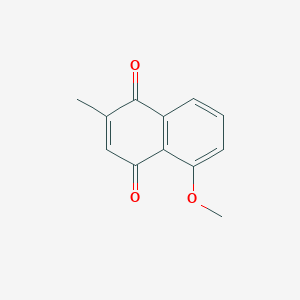
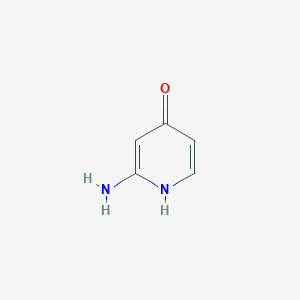
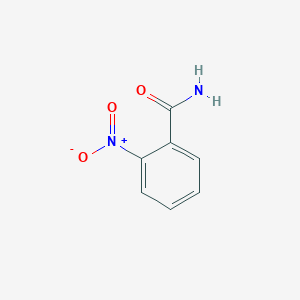

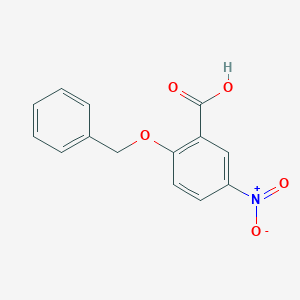
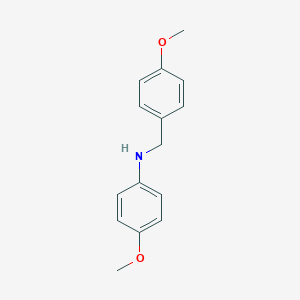

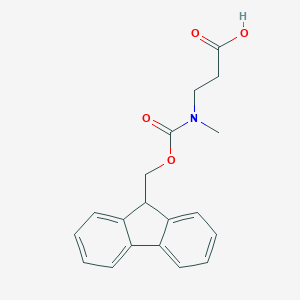
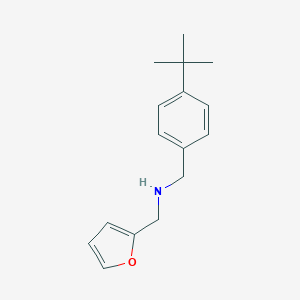
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)